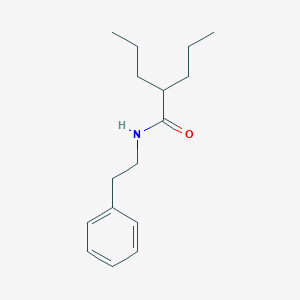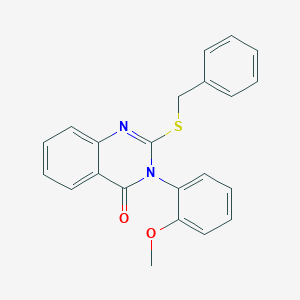
N-(2-phenylethyl)-2-propylpentanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-phenylethyl)-2-propylpentanamide, also known as NPP, is a chemical compound that belongs to the family of synthetic cannabinoids. It is a psychoactive drug that has been used for research purposes due to its ability to bind to the cannabinoid receptors in the brain.
Mechanism of Action
The mechanism of action of N-(2-phenylethyl)-2-propylpentanamide involves binding to the CB1 and CB2 receptors in the brain. This leads to the activation of various signaling pathways that regulate the release of neurotransmitters such as dopamine, serotonin, and norepinephrine. This results in the modulation of various physiological and psychological processes such as pain perception, mood, appetite, and sleep.
Biochemical and Physiological Effects:
N-(2-phenylethyl)-2-propylpentanamide has been found to have various biochemical and physiological effects on the body. It has been shown to reduce pain perception, induce relaxation, and improve mood. It has also been found to have anti-inflammatory and antioxidant properties, which may have potential therapeutic benefits for various medical conditions.
Advantages and Limitations for Lab Experiments
N-(2-phenylethyl)-2-propylpentanamide has several advantages for use in laboratory experiments. It is a potent and selective ligand that binds to the CB1 and CB2 receptors, making it a useful tool for studying the effects of synthetic cannabinoids on the brain. However, it also has some limitations, such as its potential for toxicity and the need for proper safety precautions when handling the compound.
Future Directions
There are several future directions for research on N-(2-phenylethyl)-2-propylpentanamide. One area of interest is the development of new drugs that target the CB1 and CB2 receptors for the treatment of various medical conditions such as chronic pain, anxiety, and depression. Another area of interest is the study of the long-term effects of synthetic cannabinoids on the brain and the potential for addiction and other adverse effects. Additionally, further research is needed to understand the full range of biochemical and physiological effects of N-(2-phenylethyl)-2-propylpentanamide and other synthetic cannabinoids on the body.
In conclusion, N-(2-phenylethyl)-2-propylpentanamide is a synthetic cannabinoid that has been used extensively in scientific research to study the effects of synthetic cannabinoids on the brain. It has several advantages for use in laboratory experiments, such as its potency and selectivity for the CB1 and CB2 receptors. However, it also has some limitations, such as its potential for toxicity. Future research on N-(2-phenylethyl)-2-propylpentanamide and other synthetic cannabinoids will help to further our understanding of their potential therapeutic benefits and adverse effects.
Synthesis Methods
The synthesis of N-(2-phenylethyl)-2-propylpentanamide involves the reaction of 2-propylpentanoyl chloride with 2-phenylethylamine in the presence of a base such as triethylamine. The resulting product is then purified using column chromatography to obtain the pure compound. This method has been used successfully in the laboratory to produce N-(2-phenylethyl)-2-propylpentanamide in large quantities.
Scientific Research Applications
N-(2-phenylethyl)-2-propylpentanamide has been used extensively in scientific research to study the effects of synthetic cannabinoids on the brain. It has been found to bind to the CB1 and CB2 receptors, which are responsible for regulating various physiological and psychological processes. This has led to the development of new drugs that target these receptors for the treatment of various medical conditions such as chronic pain, anxiety, and depression.
properties
Molecular Formula |
C16H25NO |
|---|---|
Molecular Weight |
247.38 g/mol |
IUPAC Name |
N-(2-phenylethyl)-2-propylpentanamide |
InChI |
InChI=1S/C16H25NO/c1-3-8-15(9-4-2)16(18)17-13-12-14-10-6-5-7-11-14/h5-7,10-11,15H,3-4,8-9,12-13H2,1-2H3,(H,17,18) |
InChI Key |
YUULYNUNKFUCPL-UHFFFAOYSA-N |
SMILES |
CCCC(CCC)C(=O)NCCC1=CC=CC=C1 |
Canonical SMILES |
CCCC(CCC)C(=O)NCCC1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[anilino-[(4,6-dimethylpyrimidin-2-yl)amino]methylidene]-3-methylbenzamide](/img/structure/B290254.png)
![2-[(6-methoxy-4-methylquinazolin-2-yl)amino]-6-oxo-N-phenyl-1,4,5,6-tetrahydropyrimidine-4-carboxamide](/img/structure/B290255.png)
![1-{4-[(1,3-benzothiazol-2-ylsulfanyl)methyl]-2,2-dimethylquinolin-1(2H)-yl}ethanone](/img/structure/B290256.png)

![2-(2-Chlorophenyl)-5,7-dipropyl-1,3-diazatricyclo[3.3.1.13,7]decan-6-one](/img/structure/B290270.png)

![3-{[(1E)-(3,4-dimethoxyphenyl)methylene]amino}-2-methylquinazolin-4(3H)-one](/img/structure/B290277.png)

![4-[3,5,6-Trifluoro-4-(4-nitrophenoxy)pyridin-2-yl]morpholine](/img/structure/B290279.png)
![Methyl 3-[(3-chloro-1,4-dioxo-1,4-dihydro-2-naphthalenyl)amino]benzoate](/img/structure/B290280.png)
![Ethyl {[8-(4-methoxyphenyl)-7-oxo-5,6,7,8-tetrahydronaphtho[2',1':4,5]thieno[2,3-d]pyrimidin-9-yl]sulfanyl}acetate](/img/structure/B290283.png)

![8-(4-methoxyphenyl)-9-[(2-phenylethyl)sulfanyl]-5,8-dihydronaphtho[2',1':4,5]thieno[2,3-d]pyrimidin-7(6H)-one](/img/structure/B290286.png)
![9-(benzylsulfanyl)-8-(4-methoxyphenyl)-5,8-dihydronaphtho[2',1':4,5]thieno[2,3-d]pyrimidin-7(6H)-one](/img/structure/B290287.png)